Kalopanaxsaponin H

Cytotoxicity Structure-Activity Relationship Cancer Chemoprevention

Kalopanaxsaponin H is a bisdesmosidic saponin prodrug requiring intestinal bacterial metabolism for activity, distinguishing it from directly cytotoxic monodesmosidic analogs. This unique metabolic fate makes it essential for prodrug-activation, antimutagenicity (without direct cytotoxicity), and PPAR studies (EC50 ~10 µM). For accurate experimental design, substitute only with structurally identical bisdesmosidic hederagenin glycosides.

Molecular Formula C47H76O17
Molecular Weight 913.1 g/mol
CAS No. 128730-82-5
Cat. No. B241965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKalopanaxsaponin H
CAS128730-82-5
Synonymskalopanax saponin H
kalopanaxsaponin H
Molecular FormulaC47H76O17
Molecular Weight913.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O
InChIInChI=1S/C47H76O17/c1-22-30(51)36(63-38-34(55)33(54)32(53)26(19-48)61-38)35(56)39(60-22)64-37-31(52)25(50)20-59-40(37)62-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33-,34+,35+,36+,37?,38-,39-,40-,43-,44-,45+,46+,47+/m0/s1
InChIKeyAMXYFWUYMQOLRN-VSLJUTLUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kalopanaxsaponin H (CAS 128730-82-5): Procurement-Grade Triterpenoid Saponin for Metabolic Activation and Glycosylation-Dependent Functional Studies


Kalopanaxsaponin H (Macranthoside A) is a hederagenin-based bisdesmosidic triterpenoid saponin (C47H76O17, MW 913.1) isolated from the stem bark of Kalopanax pictus (Araliaceae) and related species . It features glycosylation at both C-3 and C-28 positions of the hederagenin aglycone—a structural feature that distinguishes it from monodesmosidic analogs and directly governs its biological profile [1]. Unlike monodesmosides which exhibit direct cytotoxic and hypoglycemic activities, Kalopanaxsaponin H functions primarily as a metabolic precursor requiring intestinal bacterial transformation to generate active metabolites (Kalopanaxsaponin I, Kalopanaxsaponin A, and hederagenin) [2].

Why Kalopanaxsaponin H Cannot Be Substituted with Kalopanaxsaponin A, I, or Hederagenin: Structural Divergence Dictates Functional Outcome


Generic substitution among hederagenin glycosides is scientifically invalid due to structure-dependent activity divergence at two critical levels. First, glycosylation pattern determines direct biological activity: monodesmosides (Kalopanaxsaponin A, I) possess a free C-28 carboxyl group and exhibit potent direct cytotoxicity with IC50 values of 1.8–2.7 µg/mL against multiple tumor cell lines, whereas bisdesmosides including Kalopanaxsaponin H (glycosylated at both C-3 and C-28) show no direct cytotoxic activity in the same assay systems [1]. Second, metabolic fate is dictated by glycosidic linkages: Kalopanaxsaponin H requires human intestinal bacterial hydrolysis to release active metabolites—Kalopanaxsaponin I and hederagenin—meaning it demonstrates no hypoglycemic activity upon direct intraperitoneal injection, while its metabolite Kalopanaxsaponin A shows potent antidiabetic effects [2]. Substituting Kalopanaxsaponin H with a monodesmoside would erroneously conflate a metabolic prodrug with a directly active agent, compromising experimental validity in diabetes, inflammation, or cytotoxicity research.

Kalopanaxsaponin H Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decisions


Glycosylation-Dependent Cytotoxicity: Bisdesmosidic Kalopanaxsaponin H Shows No Direct Cytotoxic Activity Versus Potent Monodesmosidic Analogs

Kalopanaxsaponin H, as a 3,28-di-O-glycoside (bisdesmoside) of hederagenin, exhibits no direct cytotoxic activity against multiple tumor cell lines, in stark contrast to monodesmosidic analogs. This functional divergence is directly attributable to glycosylation at the C-28 carboxyl group, which masks the free carboxylic acid moiety essential for cytotoxic activity . Kalopanaxsaponin A (a 3-O-glycoside monodesmoside) demonstrates potent cytotoxicity with IC50 values of 1.8–2.7 µg/mL against all tested cell lines including P-388, L-1210, U-937, HL-60, SNU-5, and HepG2, whereas Kalopanaxsaponin H shows no measurable cytotoxicity in the same MTT assay systems [1].

Cytotoxicity Structure-Activity Relationship Cancer Chemoprevention

PPAR Transactivational Activity: Kalopanaxsaponin H EC50 Values Compared with Structurally Related Oleanane Saponins

In a head-to-head comparison of 11 oleanane-type triterpenes and saponins isolated from K. pictus stem bark, Kalopanaxsaponin H (compound 8) exhibited measurable but moderate PPAR transactivational activity relative to other compounds in the same series. Kalopanaxsaponin H demonstrated PPARα transactivational activity with an EC50 of 10.3 µM and PPARγ activity with an EC50 of 10.9 µM in HepG2 cells [1]. For comparison, compounds 4 and 5 in the same study showed more potent PPARα activity (EC50 7.8 and 8.0 µM respectively), while compound 2 exhibited weaker PPARγ activity (EC50 14.7 µM) [1]. The full EC50 range across all tested compounds was 0.20–15.5 µM, positioning Kalopanaxsaponin H in the mid-range of this structural series [1].

PPAR Agonism Metabolic Regulation Diabetes

Metabolic Prodrug Status: Kalopanaxsaponin H Lacks Direct Hypoglycemic Activity; Active Metabolite Kalopanaxsaponin A Demonstrates Potent Antidiabetic Effect

Kalopanaxsaponin H exhibits no hypoglycemic activity upon direct intraperitoneal injection, whereas its primary metabolite Kalopanaxsaponin A demonstrates potent antidiabetic effects . In systematic metabolic studies using human intestinal microflora, Kalopanaxsaponin H is hydrolyzed to produce Kalopanaxsaponin I and hederagenin as main metabolites, along with Kalopanaxsaponin A and hederagenin 3-O-α-L-arabinopyranoside as minor products [1]. Among Kalopanaxsaponin B, H, and all their metabolites, Kalopanaxsaponin A shows the most potent antidiabetic activity, followed by hederagenin; the parent bisdesmosides Kalopanaxsaponin B and H are inactive [1].

Prodrug Metabolism Antidiabetic Activity Intestinal Microflora

Antimutagenic Activity: Comparable Efficacy Between Kalopanaxsaponin H and Monodesmosides Against Aflatoxin B1-Induced Mutagenesis

In the Ames test using Salmonella typhimurium TA100, both bisdesmosides (Kalopanaxsaponin B and H) and monodesmosides (Kalopanaxsaponin A and I) exhibit potent antimutagenic activities against aflatoxin B1 (AFB1)-induced mutagenesis, with hederagenin identified as the essential pharmacophoric moiety for this activity . Notably, none of the hederagenin glycosides inhibit mutagenicity induced by the direct-acting mutagen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), indicating that these compounds act by preventing metabolic activation of AFB1 or scavenging electrophilic intermediates rather than by direct DNA protection . While the study demonstrates comparable efficacy between Kalopanaxsaponin H and its monodesmosidic analogs in the antimutagenicity assay, exact quantitative inhibition percentages at specific concentrations are not provided in the abstract—this represents a data limitation requiring reference to the full text for precise numerical comparison .

Antimutagenicity Chemoprevention Ames Test

Kalopanaxsaponin H: Validated Research Applications Based on Quantitative Differentiation Evidence


Prodrug Metabolism and Intestinal Microflora Transformation Studies

Kalopanaxsaponin H serves as an ideal model compound for investigating intestinal bacterial glycosidase activity and prodrug activation mechanisms. Its metabolic pathway—conversion to Kalopanaxsaponin I and hederagenin as major metabolites, with Kalopanaxsaponin A as a minor product—is well-characterized using human fecal microflora at 0.4 mg/mL over 6–36 h incubation at 37°C [1]. The compound's complete lack of direct hypoglycemic activity upon injection makes it a clean baseline for studying activation-dependent pharmacology, where observed effects can be unambiguously attributed to metabolites rather than the parent compound .

Non-Cytotoxic Chemoprevention Research and Negative Control Studies

The bisdesmosidic structure of Kalopanaxsaponin H confers potent antimutagenic activity against aflatoxin B1-induced mutagenesis without accompanying direct cytotoxicity—a profile that distinguishes it from monodesmosidic analogs such as Kalopanaxsaponin A (IC50 1.8–2.7 µg/mL cytotoxic) [1]. This decoupling of antimutagenic efficacy from cytotoxicity makes Kalopanaxsaponin H valuable for chemoprevention studies where cell viability must be preserved. Additionally, its lack of cytotoxicity enables use as a structurally matched negative control in experiments designed to validate that observed cytotoxic effects are specific to the free C-28 carboxyl group present in monodesmosides .

PPAR-Mediated Metabolic Regulation Studies Requiring Mid-Range Potency Reference

With PPARα EC50 of 10.3 µM and PPARγ EC50 of 10.9 µM in HepG2 cells, Kalopanaxsaponin H provides a defined mid-range potency reference point within the K. pictus oleanane saponin series (full EC50 range 0.20–15.5 µM) [1]. This well-characterized activity profile supports its use as a calibration standard or comparator compound in PPAR transactivation assays, particularly when investigators need a saponin with measurable but not maximal PPAR activity to evaluate structure-activity relationships or to benchmark novel compounds [1].

Colitis and Inflammatory Bowel Disease Research (Patent-Disclosed Application)

According to patent disclosures, Kalopanaxsaponin H is claimed as an active ingredient in pharmaceutical and food compositions for preventing or treating colitis, alongside Kalopanaxsaponin B and Kalopanaxsaponin A [1]. This application aligns with the compound's PPAR transactivational activity and its metabolic conversion profile. Researchers pursuing colitis models should note that the patent claims cover Kalopanaxsaponin H specifically, and procurement for this indication requires reference to the disclosed formulations and dosing regimens within the full patent specification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kalopanaxsaponin H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.